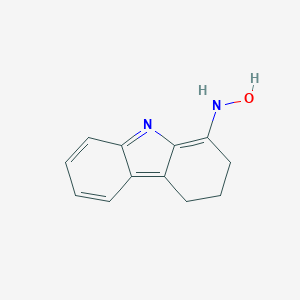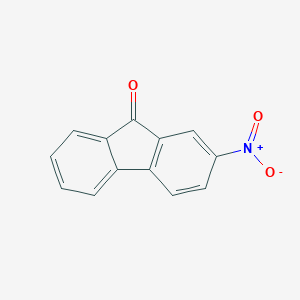
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, also known as NMBA, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug intermediate. NMBA is a nitrosamine compound that has been found to possess anti-tumor and anti-inflammatory properties.
作用機序
The mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
実験室実験の利点と制限
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential as a drug intermediate. However, N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has some limitations for lab experiments. It is a nitrosamine compound, which can be toxic and carcinogenic. Therefore, it is important to handle N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide with care and follow proper safety precautions.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. One potential direction is the development of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide, which could lead to the identification of new targets for drug development. Additionally, the synthesis of novel derivatives of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could lead to the development of more potent and selective drugs. Finally, the study of the toxicology and pharmacokinetics of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide could provide valuable information for the safe and effective use of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide-based drugs.
合成法
The synthesis of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed to yield N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide. The yield of N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been extensively studied for its potential as a drug intermediate. It has been found to possess anti-tumor and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
6332-97-4 |
|---|---|
製品名 |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
N-(2-hydroxy-2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,15)7-12-10(14)8-4-3-5-9(6-8)13(16)17/h3-6,15H,7H2,1-2H3,(H,12,14) |
InChIキー |
DZGDQIKUUIVZQD-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
正規SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O |
その他のCAS番号 |
6332-97-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)


![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)









